molecular formula C14H14S3 B1670980 Benzyl trisulfide CAS No. 6493-73-8

Benzyl trisulfide

Cat. No.: B1670980
CAS No.: 6493-73-8
M. Wt: 278.5 g/mol
InChI Key: UXDMWYANCHMSJX-UHFFFAOYSA-N
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Description

Benzyl trisulfide is an organic compound with the molecular formula (C6H5CH2)2S3 It is a trisulfide derivative of benzyl, characterized by the presence of three sulfur atoms linking two benzyl groups

Mechanism of Action

Target of Action

Benzyl trisulfide’s primary targets are the mitogen-activated protein extracellular regulated kinases 1 and 2 (MAPKinases erk1 and erk 2) . These kinases play a crucial role in various cellular processes, including growth, differentiation, and response to external stimuli .

Mode of Action

This compound interacts with its targets (erk1 and erk2) through a process known as hyper-phosphorylation . This interaction results in the activation of these kinases, which then trigger various downstream cellular processes . Additionally, this compound seems to have a cytokine switching mechanism where it down-regulates cytokines from the Type 1 helper cells (Th -1 cell) pathway and up-regulates those on the Type 2 helper cells (Th-2) pathway .

Biochemical Pathways

The activation of erk1 and erk2 by this compound affects several biochemical pathways. For instance, it up-regulates some reticuloendothelial system parameters such as granulocyte counts and increases thymic and Peyer’s patches masses via cell proliferation processes . These processes are known to be regulated via the MAPKinase signal transduction pathway .

Pharmacokinetics

It’s known that the cytotoxic activity of dibenzyl trisulphide, a related compound, was increased by 70 – 1000 fold when bound to albumin in vitro .

Result of Action

The activation of erk1 and erk2 by this compound leads to various molecular and cellular effects. For example, it’s implicated in neuronal growth and the improvement of long-term memory . Moreover, this compound and its derivatives exhibited potent anti-proliferation/cytotoxic activity on a wide range of cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, molecules like diallyl trisulfide release hydrogen sulfide gas (H2S) in the presence of glutathione and cysteine . The liberated H2S acts as a gaseous signaling molecule in mammalian cells with potential pharmacological effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl trisulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium trisulfide in the presence of a phase-transfer catalyst. The reaction typically occurs in a solvent such as polyethylene glycol at elevated temperatures . Another method involves the use of N,N’-thiobisphthalimide as a sulfur-transfer reagent in a solvent mixture of acetonitrile and water .

Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure efficient and scalable synthesis. The use of phase-transfer catalysts and optimized reaction conditions allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl trisulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or thiols are employed under mild conditions.

Major Products:

    Oxidation: this compound-1-oxide.

    Reduction: Benzyl disulfide and benzyl thiol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    Diallyl trisulfide: Found in garlic, known for its antioxidant and anticancer properties.

    Dibenzyl disulfide: A related compound with two sulfur atoms, used in similar applications but with different reactivity.

    Bis(4-fluorobenzyl)trisulfide: A synthetic derivative with enhanced anticancer activity.

Uniqueness: Benzyl trisulfide is unique due to its specific interaction with MAP kinases, which distinguishes it from other trisulfides. Its ability to modulate cellular signaling pathways makes it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

(benzyltrisulfanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDMWYANCHMSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSSSCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215247
Record name Trisulfide, bis(phenylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6493-73-8
Record name Dibenzyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisulfide, bis(phenylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8U5BEF9RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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